molecular formula C13H15N3O4 B2517456 4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid CAS No. 903857-58-9

4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid

Cat. No.: B2517456
CAS No.: 903857-58-9
M. Wt: 277.28
InChI Key: UROSIAYOZMXVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid is a complex organic compound that features a quinoxaline moiety Quinoxalines are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound to form the quinoxaline ring. The hydroxyl group is then introduced via selective hydroxylation reactions.

The subsequent steps involve the acylation of the quinoxaline derivative with butanoic acid derivatives under controlled conditions. This process often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinoxaline ring or the carbonyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce hydroquinoxalines. Substitution reactions can introduce various functional groups into the quinoxaline ring, leading to a wide range of derivatives.

Scientific Research Applications

4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties are being explored for treating various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets. The quinoxaline moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    4-hydroxyquinoxaline: A derivative with a hydroxyl group at the 4-position.

    Quinoxaline-2-carboxylic acid: Another derivative with a carboxyl group at the 2-position.

Uniqueness

4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid is unique due to its specific functional groups and the combination of the quinoxaline core with a butanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c17-11-8-16(10-5-2-1-4-9(10)15-11)13(20)14-7-3-6-12(18)19/h1-2,4-5H,3,6-8H2,(H,14,20)(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROSIAYOZMXVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.